molecular formula C11H15BrN2O B14876683 4-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amine

4-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B14876683
M. Wt: 271.15 g/mol
InChI Key: JYGFOYDRCWVJFE-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 5-bromo-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the 5-bromo-2-methoxyphenyl group contribute to its binding affinity and selectivity for certain proteins and enzymes. This interaction can modulate biological activity and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature provides distinct physicochemical properties and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C11H15BrN2O/c1-15-11-3-2-7(12)4-8(11)9-5-14-6-10(9)13/h2-4,9-10,14H,5-6,13H2,1H3

InChI Key

JYGFOYDRCWVJFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CNCC2N

Origin of Product

United States

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